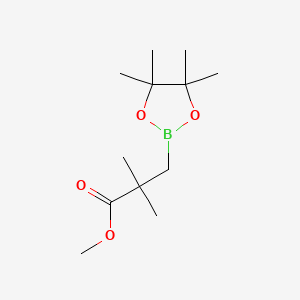![molecular formula C10H16F2N4O2 B13466969 tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate is a synthetic organic compound that features a unique combination of functional groups, including an azide, a difluorocyclopropyl ring, and a carbamate
Méthodes De Préparation
The synthesis of tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluorocyclopropyl ring: This can be achieved through the reaction of a suitable alkene with a difluorocarbene source under controlled conditions.
Introduction of the azidomethyl group: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide and an appropriate leaving group.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate.
Analyse Des Réactions Chimiques
tert-Butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which can further react to form various products.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride), and acidic conditions (e.g., trifluoroacetic acid).
Applications De Recherche Scientifique
tert-Butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The azide group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate include:
tert-Butyl carbamate: A simpler carbamate compound used in various synthetic applications.
tert-Butyl N-(azidomethyl)carbamate: A related compound with an azidomethyl group but lacking the difluorocyclopropyl ring.
Difluorocyclopropyl carbamates: Compounds with similar difluorocyclopropyl rings but different substituents.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H16F2N4O2 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
tert-butyl N-[[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-9(2,3)18-8(17)14-4-6-7(5-15-16-13)10(6,11)12/h6-7H,4-5H2,1-3H3,(H,14,17) |
Clé InChI |
RMXBLWVTTVNBJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1C(C1(F)F)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
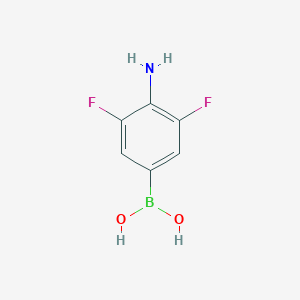
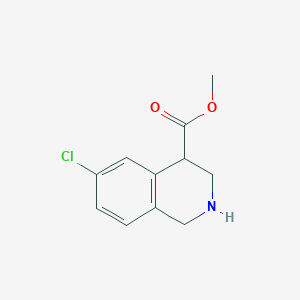
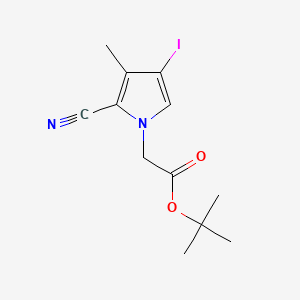
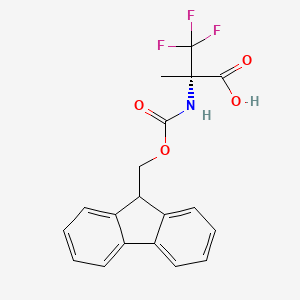
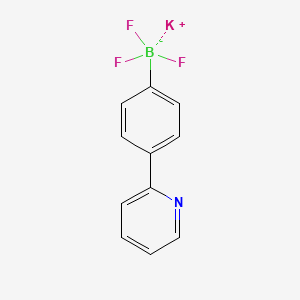
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
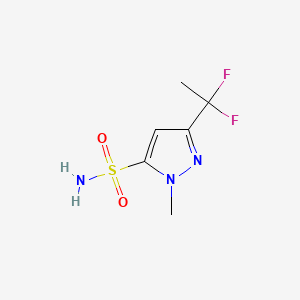
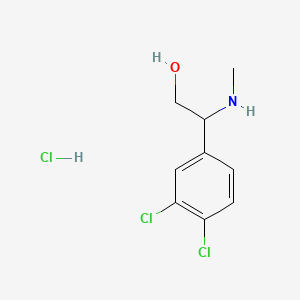
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
